molecular formula C15H34I2N4O2 B14554046 Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide CAS No. 62055-15-6

Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide

Cat. No.: B14554046
CAS No.: 62055-15-6
M. Wt: 556.27 g/mol
InChI Key: SJXCMWKTAFHDJE-BSUHMQRQSA-L
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Description

Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C15H34I2N4O2. It is known for its unique structure, which includes two trimethylammonium groups connected by a glutaryl linker through iminoethylene bridges. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) typically involves the reaction of glutaryl chloride with two equivalents of N,N,N-trimethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methyl iodide to form the final diiodide salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in its application as a disinfectant and in cell lysis buffers . Additionally, its ability to form micelles allows it to solubilize hydrophobic compounds, making it effective in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, glutarylbis(iminoethylene)bis(trimethyl-, diiodide) is unique due to its glutaryl linker, which provides additional flexibility and functionality compared to simpler quaternary ammonium compounds. This structural feature enhances its ability to interact with biological membranes and form micelles, making it more versatile in various applications.

Properties

CAS No.

62055-15-6

Molecular Formula

C15H34I2N4O2

Molecular Weight

556.27 g/mol

IUPAC Name

[(2E)-2-[1,5-dihydroxy-5-[(E)-2-(trimethylazaniumyl)ethylideneamino]pentyl]iminoethyl]-trimethylazanium;diiodide

InChI

InChI=1S/C15H34N4O2.2HI/c1-18(2,3)12-10-16-14(20)8-7-9-15(21)17-11-13-19(4,5)6;;/h10-11,14-15,20-21H,7-9,12-13H2,1-6H3;2*1H/q+2;;/p-2/b16-10+,17-11+;;

InChI Key

SJXCMWKTAFHDJE-BSUHMQRQSA-L

Isomeric SMILES

C[N+](C/C=N/C(O)CCCC(O)/N=C/C[N+](C)(C)C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CC=NC(CCCC(N=CC[N+](C)(C)C)O)O.[I-].[I-]

Origin of Product

United States

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